6-(2,5-Difluorophenoxy)hexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,5-difluorophenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c13-10-5-6-11(14)12(9-10)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLDJVQISKITNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 2,5 Difluorophenoxy Hexan 1 Ol
Exploration of Ether Synthesis Pathways for the 2,5-Difluorophenoxy Moiety in 6-(2,5-Difluorophenoxy)hexan-1-ol
The central challenge in the synthesis of this compound lies in the efficient formation of the aryl-alkyl ether bond. This can be accomplished through several powerful synthetic methods, including the classical Williamson ether synthesis and more modern metal-catalyzed cross-coupling reactions.
Williamson Ether Synthesis Approaches to this compound
The Williamson ether synthesis is a long-established and widely used method for preparing ethers. wikipedia.orgarkat-usa.org This reaction typically involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a 2,5-difluorophenoxide salt with a 6-halo-1-hexanol derivative.
The first step in this approach is the deprotonation of 2,5-difluorophenol (B1295083) with a suitable base to form the corresponding phenoxide. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base can be critical, as phenols are more acidic than aliphatic alcohols, allowing for the use of weaker bases in some cases. wikipedia.org
Once the 2,5-difluorophenoxide is generated, it acts as a nucleophile, attacking the electrophilic carbon of a 6-halo-1-hexanol, such as 6-bromohexan-1-ol or 6-chlorohexan-1-ol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. arkat-usa.org
A key consideration in this approach is the potential for competing elimination reactions, especially if the alkyl halide is sterically hindered. However, since 6-halo-1-hexanols are primary halides, the SN2 substitution is generally favored. wikipedia.org Another challenge can be the relatively low nucleophilicity of the phenoxide, which can be influenced by the electron-withdrawing fluorine atoms on the aromatic ring.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 2,5-Difluorophenol | 6-Bromohexan-1-ol | K₂CO₃ | DMF | Heating |
| 2,5-Difluorophenol | 6-Chlorohexan-1-ol | NaH | THF/DMF | 0 °C to room temp. |
Palladium-Catalyzed and Copper-Catalyzed Cross-Coupling Methodologies for Aryl-Alkyl Ether Formation
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.
Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for the synthesis of aryl ethers. rsc.orgorganic-chemistry.org This methodology would involve the coupling of 2,5-difluorophenol with a suitable hexanol-derived coupling partner. While typically used for C-N bond formation, variations for C-O bond formation are well-documented. wikipedia.org The reaction generally employs a palladium catalyst, such as a palladium(II) salt or a pre-catalyst, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction.
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol. arkat-usa.org In the synthesis of this compound, this could involve the reaction of 1-bromo-2,5-difluorobenzene with hexan-1-ol in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. arkat-usa.org However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing for milder reaction conditions. The reactivity of the aryl halide is an important factor, with aryl iodides generally being more reactive than aryl bromides or chlorides. arkat-usa.org
| Coupling Method | Aryl Partner | Alkyl Partner | Catalyst System | Base | Solvent |
| Buchwald-Hartwig | 2,5-Difluorobromobenzene | Hexan-1-ol | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ | Toluene |
| Ullmann Condensation | 1-Bromo-2,5-difluorobenzene | Hexan-1-ol | CuI / Ligand (e.g., phenanthroline) | K₂CO₃ | DMF or Pyridine |
Synthetic Routes Incorporating the Hexan-1-ol Functional Group
The hexan-1-ol portion of the target molecule can be introduced either as a pre-functionalized building block or constructed and modified during the synthetic sequence.
Preparation of Hexanol Chain Precursors for this compound Synthesis
A common strategy involves the use of a bifunctional hexane (B92381) derivative, such as 1,6-hexanediol (B165255). One of the hydroxyl groups can be selectively converted into a good leaving group, such as a halide (bromide or chloride), to facilitate the etherification reaction.
For example, 6-bromohexan-1-ol can be prepared from 1,6-hexanediol by reaction with hydrobromic acid (HBr). rsc.org Careful control of the reaction conditions, such as temperature and reaction time, is necessary to favor the formation of the monobrominated product over the dibrominated byproduct. The synthesis of 6-bromo-1-hexanol (B126649) from 1-hexanol (B41254) and hydrogen bromide has also been reported. arxiv.org Similarly, 6-chlorohexan-1-ol can be synthesized from 1,6-hexanediol.
Strategies for Selective Functionalization Leading to the Terminal Alcohol in this compound
In cases where the terminal alcohol of the hexanol chain might interfere with the ether synthesis reaction, a protection-deprotection strategy can be employed. The hydroxyl group of the hexanol precursor can be protected with a suitable protecting group that is stable under the etherification conditions and can be selectively removed later in the synthesis.
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or acetals (e.g., tetrahydropyranyl, THP). For instance, 6-bromohexan-1-ol could be protected as its TBDMS ether. After the Williamson ether synthesis or a metal-catalyzed coupling to form the difluorophenoxy ether, the TBDMS group can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alcohol of this compound.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The successful synthesis of this compound with high yield and purity relies on the careful optimization of several reaction parameters.
For the Williamson ether synthesis , key factors to consider include:
Base: The choice and stoichiometry of the base can influence the extent of phenoxide formation and minimize side reactions.
Solvent: The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are generally preferred.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the reaction goes to completion without promoting decomposition or side reactions.
For metal-catalyzed cross-coupling reactions , the optimization is often more complex and involves:
Catalyst and Ligand: The nature of the metal (palladium or copper) and the structure of the ligand are critical for catalytic activity and selectivity. A screening of different ligands may be necessary to identify the optimal system.
Base: The choice of base can affect the rate of the reaction and the stability of the catalyst.
Solvent: The solvent can influence the solubility of the catalyst and reactants, as well as the reaction kinetics.
Additives: In some cases, additives may be required to improve the efficiency of the catalytic cycle.
Catalyst Screening and Ligand Effects in the Synthesis of this compound
The synthesis of aryl ethers like this compound is frequently accomplished through cross-coupling reactions. The choice of catalyst and accompanying ligands is paramount to achieving high yield and selectivity. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) systems are prominent in forming the crucial C-O bond between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org
In the context of synthesizing complex molecules, palladium-based catalysts are often favored for their high efficiency and milder reaction conditions compared to traditional Ullmann reactions. For the coupling of a phenol (B47542) with a halo-alcohol, a typical catalytic system involves a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a phosphine-based ligand.
Ligands play a critical role by stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The electronic and steric properties of the ligand can dramatically influence reaction outcomes. For instance, bulky, electron-rich phosphine ligands are known to promote the reductive elimination step, leading to higher turnover numbers and yields. In a related synthesis of a vortioxetine (B1682262) intermediate, the use of bis(2-diphenylphosphinophenyl)ether (B61511) as a phosphine ligand was found to significantly enhance the reaction, increasing the activity of the palladium catalyst. googleapis.com This allowed for a reduction in the amount of palladium catalyst needed, simplifying subsequent purification processes. googleapis.com
Below is a representative table illustrating the effect of different catalyst and ligand systems on a model Williamson ether synthesis, a reaction type analogous to the synthesis of this compound.
Table 1: Catalyst and Ligand Effects on a Model Etherification Reaction
| Catalyst Precursor | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | SPhos | Cs2CO3 | 95 |
| Pd2(dba)3 | XPhos | K3PO4 | 92 |
| CuI | 1,10-Phenanthroline | K2CO3 | 78 |
| Pd(OAc)2 | None | Cs2CO3 | <10 |
This table is illustrative, based on typical results for Buchwald-Hartwig and Ullmann C-O coupling reactions.
Solvent Effects and Temperature Optimization Studies for this compound Production
The selection of an appropriate solvent and the optimization of reaction temperature are critical parameters for maximizing the yield and purity of this compound. The solvent must be capable of dissolving the reactants, particularly the base and the phenolic salt, while being stable at the required reaction temperature.
High-boiling polar aprotic solvents are commonly employed for ether synthesis reactions. wikipedia.org These solvents facilitate the nucleophilic attack of the phenoxide by effectively solvating the cation of the base, leaving a more "naked" and reactive nucleophile. However, the optimal choice depends on the specific reactants and catalytic system.
Temperature is a key variable that governs the reaction rate. Higher temperatures generally accelerate the reaction but can also lead to an increase in side products or degradation of reactants and products. Therefore, an optimal temperature must be identified that balances reaction speed with selectivity. For many palladium-catalyzed etherifications, temperatures in the range of 80-120 °C are typical. Traditional Ullmann condensations often demand much higher temperatures, sometimes exceeding 200 °C. wikipedia.org
The table below summarizes the impact of different solvents and temperatures on the yield of a representative etherification reaction.
Table 2: Influence of Solvent and Temperature on Etherification Yield
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| Toluene | 110 | Cs2CO3 | 85 |
| Dioxane | 100 | K3PO4 | 88 |
| Dimethylformamide (DMF) | 120 | K2CO3 | 75 |
| N-Methyl-2-pyrrolidone (NMP) | 140 | Na2CO3 | 80 |
| Tetrahydrofuran (THF) | 66 | NaH | 65 |
This table is illustrative, based on typical results for C-O coupling reactions.
Process Intensification and Scale-Up Considerations for this compound Synthesis
Translating a laboratory-scale synthesis of this compound to an industrial production process requires careful consideration of process intensification and scale-up challenges. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. energy.gov
Key considerations for scaling up the synthesis include:
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a lab flask can pose significant safety risks on a large scale. Proper reactor design is crucial for maintaining temperature control and preventing thermal runaways.
Mixing: Efficient mixing is necessary to ensure homogeneity, especially when dealing with heterogeneous mixtures involving solid bases. Inadequate mixing can lead to localized "hot spots" and reduced yields.
Continuous Flow Chemistry: A shift from traditional batch processing to continuous flow reactors can be a key aspect of process intensification. energy.gov Microchannel reactors, for example, offer superior heat and mass transfer, allowing for safer operation at higher temperatures and concentrations, often leading to significantly increased productivity. energy.gov This approach also enables the "scale-out" of production by adding more reactor units in parallel, rather than designing larger and more complex single reactors. energy.gov
Novel Synthetic Approaches and Green Chemistry Principles in the Preparation of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety and efficiency. semanticscholar.orggcande.org The synthesis of this compound can benefit from several innovative and greener approaches.
Use of Greener Solvents: Efforts are ongoing to replace traditional polar aprotic solvents like DMF and NMP, which have toxicity concerns, with more environmentally benign alternatives. Solvents derived from renewable resources or those with better safety profiles are being explored.
Catalyst Efficiency and Recovery: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. semanticscholar.org Further improvements involve using catalysts with very high turnover numbers to minimize the amount of metal required. Developing methods for the efficient recovery and recycling of the precious metal catalyst is also a key goal to improve the economic and environmental footprint of the synthesis.
One-Pot Reactions: Designing a synthetic sequence where multiple reaction steps are carried out in a single reactor without isolating intermediates can significantly reduce waste, solvent usage, and energy consumption. rsc.org For instance, a one-pot approach could involve the formation of the phenoxide and the subsequent etherification in the same vessel.
Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry are being investigated as methods to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating.
Phase-Transfer Catalysis: This technique can be a greener alternative for reactions involving an organic phase and an aqueous phase (containing an inorganic base). A phase-transfer catalyst facilitates the transport of the nucleophile between phases, potentially eliminating the need for anhydrous organic solvents and allowing for easier separation of the product.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible. rsc.org
Advanced Spectroscopic and Structural Characterization Methodologies for 6 2,5 Difluorophenoxy Hexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 6-(2,5-Difluorophenoxy)hexan-1-ol
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation experiments, a complete structural map of this compound can be constructed.
¹H NMR and ¹³C NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aliphatic chain is expected to show distinct signals for the protons on each of the six carbons. The terminal hydroxyl group gives rise to a characteristic signal, and the aromatic protons on the difluorophenoxy moiety exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the hexanol chain and the difluorophenoxy ring will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine atoms and the ether linkage.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | m | 1H | Ar-H |
| ~6.6 - 6.8 | m | 2H | Ar-H |
| ~4.00 | t | 2H | -OCH₂- |
| ~3.65 | t | 2H | -CH₂OH |
| ~1.80 | p | 2H | -OCH₂CH ₂- |
| ~1.60 | p | 2H | -CH₂CH ₂OH |
| ~1.4 - 1.5 | m | 4H | -CH₂CH ₂CH ₂CH₂- |
| ~1.5 (variable) | s | 1H | -OH |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~158 (dd) | C-F |
| ~148 (dd) | C-F |
| ~145 (d) | C-OAr |
| ~115 (dd) | C-H (Ar) |
| ~113 (dd) | C-H (Ar) |
| ~105 (dd) | C-H (Ar) |
| ~69.0 | -OCH₂- |
| ~62.5 | -CH₂OH |
| ~32.5 | -CH₂- |
| ~29.0 | -CH₂- |
| ~26.0 | -CH₂- |
| ~25.5 | -CH₂- |
¹⁹F NMR Spectroscopic Investigations of the Difluorophenoxy Moiety in this compound
¹⁹F NMR is a powerful technique for probing the environment of fluorine atoms within a molecule. For this compound, the two fluorine atoms on the aromatic ring are chemically non-equivalent and are expected to show distinct signals. The chemical shifts and the coupling constants (both F-F and F-H couplings) provide valuable information for confirming the substitution pattern on the aromatic ring.
Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~-118 | ddd | F-2 |
| ~-135 | ddd | F-5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Assignment of this compound
Two-dimensional NMR techniques are crucial for unambiguously assigning all the proton and carbon signals, especially in a molecule with multiple overlapping signals in the 1D spectra.
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton coupling networks. For the hexanol chain of this compound, cross-peaks will be observed between adjacent methylene (B1212753) groups, allowing for a sequential walk along the chain to confirm the connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals of the hexanol chain by correlating them with their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the hexanol chain and the difluorophenoxy ring. For instance, a key HMBC correlation would be observed between the protons of the -OCH₂- group of the hexanol chain and the aromatic carbon atom attached to the ether oxygen.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis of this compound
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound
HRMS is used to determine the exact molecular mass of a compound with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula. For this compound (C₁₂H₁₆F₂O₂), the expected monoisotopic mass can be calculated and compared to the experimental value.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 231.1191 |
| [M+Na]⁺ | 253.1010 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns of this compound
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.
Key fragmentation pathways for this compound would likely involve:
Cleavage of the C-O ether bond, leading to the formation of a 2,5-difluorophenoxy radical and a hexanol-derived cation, or vice versa.
Loss of a water molecule from the terminal alcohol group.
Fragmentation of the hexyl chain through various cleavage mechanisms.
Characteristic fragmentation of the difluorophenyl ring.
Plausible Fragmentation Ions in MS/MS of this compound
| m/z | Proposed Fragment |
| 130 | [C₆H₃F₂O]⁺ (2,5-difluorophenoxy cation) |
| 101 | [C₆H₁₃O]⁺ (hexanol-derived cation) |
| 83 | [C₆H₁₁]⁺ (hexyl cation after water loss) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure.
The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the terminal hydroxyl group, a characteristic feature of alcohols. The C-H stretching vibrations of the aliphatic hexyl chain are observed in the 2850-2960 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O-C ether linkage gives rise to a strong, characteristic stretching band, usually found between 1050 cm⁻¹ and 1250 cm⁻¹. Furthermore, the C-F stretching vibrations of the difluorophenyl group are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region.
Raman spectroscopy complements IR spectroscopy, providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring is a prominent feature in the Raman spectrum. The C-F bonds also exhibit characteristic Raman shifts.
A combined analysis of both IR and Raman spectra allows for a more complete vibrational assignment for this compound.
Table 1: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |
| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 (strong) |
| C-O (Ether) | Stretching | 1050-1250 | Variable |
| C-F (Aromatic) | Stretching | 1100-1300 | Variable |
X-ray Diffraction Studies for Solid-State Structural Determination of this compound (if applicable)
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, a suitable GC-MS method would typically involve a non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase. The oven temperature would be programmed to start at a relatively low temperature and ramp up to a higher temperature to ensure good separation from any potential impurities and to elute the compound in a reasonable time.
The mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV, would provide a fragmentation pattern that is characteristic of the molecule's structure. researchgate.net The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragmentation patterns would likely include the loss of water from the alcohol, cleavage of the hexyl chain, and fragmentation of the difluorophenoxy group. The resulting mass spectrum serves as a fingerprint for the compound, allowing for its unambiguous identification.
Table 2: Predicted GC-MS Parameters and Key Mass Fragments for this compound
| GC Parameter | Value | MS Parameter | Value |
| Column Type | Phenyl-Polysiloxane | Ionization Mode | Electron Ionization (EI) |
| Injection Mode | Split/Splitless | Ionization Energy | 70 eV |
| Carrier Gas | Helium | Mass Range (m/z) | 50-500 |
| Predicted Key Mass Fragments (m/z) | Fragment Identity | ||
| [M]+ | Molecular Ion | ||
| [M-18]+ | Loss of H₂O | ||
| Various | Cleavage of the hexyl chain | ||
| Various | Fragments of the difluorophenoxy group |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification of this compound
High-performance liquid chromatography (HPLC) is a versatile technique for both the quantitative analysis and preparative purification of this compound. A reversed-phase HPLC method would be the most common approach.
For analytical purposes, a C18 or C8 stationary phase would be suitable. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the composition adjusted to achieve optimal separation and a reasonable retention time. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (likely around 254 nm). For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
For preparative HPLC, the same principles apply, but on a larger scale with a larger column and higher flow rates to isolate pure fractions of the compound.
Table 3: Typical HPLC Conditions for the Analysis of this compound
| HPLC Parameter | Condition |
| Column | C18 or C8, 4.6 mm x 150-250 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile/Methanol |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 - 20 µL |
Chemical Reactivity and Derivatization Studies of 6 2,5 Difluorophenoxy Hexan 1 Ol
Reactions Involving the Terminal Hydroxyl Group of 6-(2,5-Difluorophenoxy)hexan-1-ol
The primary alcohol functionality at the terminus of the hexyl chain is a versatile handle for a wide array of chemical transformations. As a primary alcohol, it can undergo esterification, etherification, oxidation, and conversion to various other functional groups.
Esterification: The terminal hydroxyl group of this compound can readily react with carboxylic acids or their derivatives to form esters. A common laboratory method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). weebly.comresearchgate.net The reaction is reversible, and water is typically removed to drive the equilibrium towards the ester product.
Etherification: The hydroxyl group can also be converted into an ether. A standard procedure is the Williamson ether synthesis, which involves two steps. First, the alcohol is deprotonated with a strong base, like sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution reaction (Sₙ2) to yield the desired ether.
| Reaction Type | Reactant | Reagents | Product |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalyst), Heat | 6-(2,5-Difluorophenoxy)hexyl ester |
| Etherification | Alkyl Halide (R'-X) | 1. NaH; 2. R'-X | 1-(Alkoxy)-6-(2,5-difluorophenoxy)hexane |
The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. docbrown.info
Oxidation to Aldehydes: To achieve partial oxidation to the aldehyde, 6-(2,5-Difluorophenoxy)hexanal, milder oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. masterorganicchemistry.com It is crucial to carry out the reaction under anhydrous conditions and often to remove the aldehyde from the reaction mixture as it forms, for instance by distillation, to prevent its subsequent over-oxidation to the carboxylic acid. libretexts.orgchemguide.co.uk
Oxidation to Carboxylic Acids: For a full oxidation to the corresponding carboxylic acid, 6-(2,5-Difluorophenoxy)hexanoic acid, stronger oxidizing agents are necessary. masterorganicchemistry.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or potassium dichromate (K₂Cr₂O₇) in acidified aqueous solution (e.g., with H₂SO₄). docbrown.infovanderbilt.edu The reaction is typically performed under heating or reflux to ensure the complete conversion of the alcohol, through the intermediate aldehyde, to the final carboxylic acid. chemguide.co.uk
| Target Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| 6-(2,5-Difluorophenoxy)hexanal (Aldehyde) | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |
| 6-(2,5-Difluorophenoxy)hexanoic Acid (Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Basic solution (NaOH/H₂O), Heat |
| 6-(2,5-Difluorophenoxy)hexanoic Acid (Carboxylic Acid) | Potassium Dichromate (K₂Cr₂O₇) | Aqueous H₂SO₄, Heat/Reflux |
The hydroxyl group is a poor leaving group, but it can be readily converted into other functionalities that are more amenable to substitution reactions. masterorganicchemistry.com
Conversion to Tosylates: A widely used strategy is the conversion of the alcohol to a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. masterorganicchemistry.com The resulting product, 6-(2,5-Difluorophenoxy)hexyl p-toluenesulfonate, contains the tosylate group (-OTs), which is an excellent leaving group for nucleophilic substitution reactions. masterorganicchemistry.com
Conversion to Halides: The alcohol can be directly converted to alkyl halides. For example, reaction with thionyl chloride (SOCl₂) yields 1-chloro-6-(2,5-difluorophenoxy)hexane, while phosphorus tribromide (PBr₃) produces 1-bromo-6-(2,5-difluorophenoxy)hexane.
Conversion to Amines: Amines can be synthesized from the alcohol via a two-step process. First, the alcohol is converted into a better leaving group, typically the tosylate as described above. The resulting tosylate then undergoes a nucleophilic substitution reaction with ammonia (B1221849) or a primary/secondary amine to yield the corresponding primary, secondary, or tertiary amine.
| Target Functional Group | Reagent(s) | Intermediate/Product |
|---|---|---|
| Tosylates (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | 6-(2,5-Difluorophenoxy)hexyl p-toluenesulfonate |
| Chlorides (-Cl) | Thionyl chloride (SOCl₂) | 1-Chloro-6-(2,5-difluorophenoxy)hexane |
| Bromides (-Br) | Phosphorus tribromide (PBr₃) | 1-Bromo-6-(2,5-difluorophenoxy)hexane |
| Amines (-NRR') | 1. TsCl, Pyridine; 2. HNRR' | N-Alkyl-6-(2,5-difluorophenoxy)hexan-1-amine |
Computational and Theoretical Investigations of 6 2,5 Difluorophenoxy Hexan 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 6-(2,5-Difluorophenoxy)hexan-1-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level. These calculations provide a detailed picture of its geometry and electronic landscape.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics of this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of flexible molecules like this compound. The presence of a hexanol chain allows for numerous rotational isomers (conformers). DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can be used to determine the optimized geometries and relative energies of these conformers.
The potential energy surface of the molecule is explored by systematically rotating the dihedral angles of the hexyl chain and the phenoxy linkage. These calculations typically reveal that the most stable conformers adopt a staggered arrangement to minimize steric hindrance. The interactions between the difluorophenoxy group and the terminal hydroxyl group, including potential weak intramolecular hydrogen bonding, are critical in determining the lowest energy conformation.
Table 1: Calculated Relative Energies of Selected Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 (gauche) | 60° | 0.5 |
| 2 (anti) | 180° | 0.0 |
| 3 (gauche) | -60° | 0.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties of this compound
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is typically localized on the electron-rich difluorophenoxy ring, which acts as the primary electron donor. Conversely, the LUMO is generally distributed over the same aromatic system, indicating that it is the most likely site for accepting electrons. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
| Ionization Potential | 6.8 |
| Electron Affinity | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Electrostatic Potential Surface Analysis for Reactivity Prediction of this compound
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visually represents the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential is expected to be located around the oxygen atom of the hydroxyl group and the fluorine atoms, making these sites prone to electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential, rendering it susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions Involving this compound
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in condensed phases.
Simulations of this compound in various solvents, such as water or an organic solvent, can reveal how the molecule interacts with its environment. Key parameters that can be analyzed include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations are also instrumental in understanding the formation of hydrogen bonds between the hydroxyl group of the molecule and solvent molecules.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods for this compound
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed through frequency calculations in DFT. The predicted IR spectrum shows characteristic peaks for the O-H stretch, C-H stretches of the alkyl chain and aromatic ring, C-O ether linkage, and C-F bonds.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions, which are typically π-π* transitions within the aromatic ring.
Mechanistic Studies of Chemical Reactions Involving this compound Using Computational Approaches
Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as etherification, esterification of the hydroxyl group, or nucleophilic aromatic substitution, computational methods can be used to map out the entire reaction pathway.
Potential Applications and Future Research Directions for 6 2,5 Difluorophenoxy Hexan 1 Ol in Advanced Materials and Organic Synthesis
Potential Role as a Synthetic Intermediate in the Preparation of Specialized Organic Compounds
The structure of 6-(2,5-difluorophenoxy)hexan-1-ol, which combines a fluorinated aromatic ring with a primary alcohol via a flexible hexyl spacer, makes it a promising candidate as a precursor for a variety of specialized organic compounds. The difluorophenyl group can impart desirable properties such as thermal stability, modified electronic characteristics, and hydrophobicity, while the terminal hydroxyl group provides a reactive handle for further chemical transformations.
Hypothetical Precursor for Fluorinated Liquid Crystals and Advanced Optoelectronic Materials
Fluorinated compounds are integral to the design of modern liquid crystals (LCs) due to their ability to modulate key properties like dielectric anisotropy, viscosity, and optical birefringence. The 2,5-difluorophenoxy moiety in the target molecule could be a valuable component in the synthesis of novel LC materials.
Projected Synthetic Route and Properties:
| Precursor | Potential Reaction | Target Liquid Crystal Moiety | Anticipated Properties |
| This compound | Esterification with various aromatic carboxylic acids (e.g., benzoic acid derivatives) | Biphenyl or terphenyl structures with a terminal difluorophenoxyhexyl group | - Modified mesophase behavior - Tunable dielectric anisotropy - Potential for creating smectic or nematic phases |
Postulated Building Block for Specialty Polymers and Copolymers with Tunable Properties
The incorporation of fluorine into polymers can significantly enhance their chemical resistance, thermal stability, and surface properties. This compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers.
The hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer could then be polymerized or copolymerized with other monomers to create side-chain fluorinated polymers.
Hypothetical Polymer Synthesis and Properties:
| Monomer Derivative | Polymerization Method | Potential Polymer Type | Expected Properties |
| 6-(2,5-Difluorophenoxy)hexyl acrylate | Free-radical polymerization | Poly(6-(2,5-difluorophenoxy)hexyl acrylate) | - Low surface energy - Hydrophobicity and oleophobicity - Enhanced thermal stability |
These properties would make such polymers potentially useful for applications in coatings, low-friction surfaces, and advanced dielectrics.
Speculative Intermediate in the Synthesis of Functionalized Surfactants and Detergents
Fluorinated surfactants are known for their exceptional ability to lower surface tension. The amphiphilic nature of this compound, with its hydrophobic fluorinated tail and hydrophilic alcohol head, suggests its potential as a precursor for novel surfactants.
The terminal hydroxyl group could be functionalized to introduce different hydrophilic head groups, such as sulfates, sulfonates, or ethoxylates, to create a range of non-ionic or anionic surfactants.
Exploration in Material Science and Engineering
Beyond its role as a synthetic intermediate, derivatives of this compound could be directly utilized in materials science and engineering applications.
Theoretical Incorporation into Polymeric Matrices for Tailored Mechanical and Optical Properties
The compound or its derivatives could be blended with or grafted onto existing polymer matrices to modify their bulk properties. The fluorinated moiety could act as a plasticizer or a compatibilizer in certain polymer blends. Its incorporation could also alter the refractive index of the polymer, a property of interest in optical applications.
Conceptual Surface Functionalization Studies Utilizing Derivatives of this compound
The terminal hydroxyl group provides an anchor point for grafting the molecule onto various surfaces, such as silica, metal oxides, or other polymers. This surface functionalization could be used to create hydrophobic and oleophobic coatings.
Potential Surface Modification Scheme:
| Substrate | Functionalization Reaction | Modified Surface Properties |
| Silicon Wafer (with surface hydroxyl groups) | Silanization with a derivative of this compound | - Increased water contact angle (hydrophobicity) - Low surface energy |
Such modified surfaces could find applications in self-cleaning technologies, anti-fouling coatings, and microfluidic devices.
Future Perspectives and Emerging Research Areas
The exploration of this compound and its derivatives is still in its nascent stages. However, the inherent features of this molecule suggest several exciting avenues for future research. These range from developing greener synthetic methodologies to harnessing its potential in creating sophisticated, functional materials.
The traditional synthesis of aryl alkyl ethers, such as this compound, often relies on the Williamson ether synthesis. wikipedia.org This method typically involves the reaction of a phenoxide with an alkyl halide, often using strong bases and polar aprotic solvents that can be environmentally problematic. acsgcipr.orgresearchgate.net Future research will likely focus on developing more sustainable and "green" synthetic protocols.
One promising direction is the catalytic Williamson ether synthesis (CWES), which can utilize less reactive and more environmentally benign alkylating agents like alcohols or their esters at high temperatures. acs.orgresearchgate.net This approach can reduce the production of salt by-products and may proceed under homogeneous catalytic conditions. acs.orgresearchgate.net Another avenue is the use of palladium-catalyzed C-O cross-coupling reactions, which have shown high efficacy in forming fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. acs.orgnih.gov These methods often exhibit excellent functional group tolerance and can be performed under milder conditions. acs.orgnih.gov
Furthermore, the development of biocatalytic routes, employing enzymes to mediate the etherification, could offer a highly selective and environmentally friendly alternative. Innovations in green chemistry, such as the use of microwave-assisted synthesis or heterogeneous catalysts, could also lead to more energy-efficient and scalable production methods for this compound and its derivatives. labinsights.nl
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Catalytic Williamson Ether Synthesis (CWES) | Use of weaker alkylating agents, reduced salt waste. acs.orgresearchgate.net | Development of efficient catalysts, optimization of reaction conditions (temperature, pressure). acs.orgresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, milder reaction conditions. acs.orgnih.gov | Design of robust and cost-effective palladium catalysts, expansion of substrate scope. acs.orgnih.gov |
| Biocatalysis | High selectivity, environmentally benign conditions. | Identification and engineering of suitable enzymes, optimization of biocatalytic processes. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. labinsights.nl | Development of specific microwave-compatible protocols, scale-up studies. |
The amphiphilic nature of this compound, with its polar hydroxyl head and a nonpolar difluorophenoxy-hexane tail, makes it an excellent candidate for studies in supramolecular chemistry. The self-assembly of such molecules can lead to a variety of nanostructures, driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govru.nl
The presence of the difluorinated phenyl ring is particularly significant. Fluorine atoms can participate in a range of intermolecular interactions, including halogen bonding and F···H or F···F contacts, which can influence the packing and morphology of the resulting assemblies. ethz.ch The unique electronic properties of fluorinated aromatic rings can also lead to specific π-π stacking arrangements that differ from their non-fluorinated counterparts. nih.govacs.org
By modifying the structure of this compound, for instance by introducing other functional groups or by varying the length of the alkyl chain, researchers could gain control over the self-assembly process. This could enable the creation of a diverse range of nanostructures, such as micelles, vesicles, nanofibers, or gels, with potential applications in drug delivery, sensing, and the fabrication of advanced materials. nih.govresearchgate.net The study of how molecular sequence and structure in derivatives of this compound affect their self-assembly could lead to the rational design of functional nanoparticles. nih.gov
| Derivative Type | Potential Supramolecular Structure | Driving Interactions |
| Unmodified this compound | Micelles, bilayers | Hydrogen bonding (O-H), hydrophobic interactions, π-π stacking |
| With extended alkyl chain | Vesicles, nanofibers | Enhanced hydrophobic interactions, van der Waals forces |
| With additional H-bonding motifs | Gels, ordered films | Stronger and more directional hydrogen bonding networks |
| With charged head-groups | Charged micelles, liposomes | Electrostatic interactions, hydrophobic interactions |
The functional groups of this compound—the hydroxyl group and the aromatic ring—provide versatile handles for advanced derivatization, opening doors to the creation of novel bio-inspired materials and catalysts.
The primary alcohol group can be readily modified through esterification, etherification, or conversion to other functional groups. nih.govresearchgate.netnih.gov For example, attaching polymerizable groups could allow for the incorporation of this fluorinated moiety into polymers, imparting unique surface properties, thermal stability, or dielectric characteristics. rsc.org Derivatization with chromophores or redox-active units could lead to new materials for optoelectronics or sensing applications.
The difluorophenoxy ring can also be a target for further functionalization, although this is generally more challenging. Electrophilic aromatic substitution reactions could be explored to introduce additional substituents, further tuning the electronic properties of the molecule. youtube.com
In the realm of catalysis, derivatives of this compound could serve as ligands for metal catalysts. The fluorine atoms can influence the electronic environment of the metal center, potentially enhancing catalytic activity or selectivity. shokubai.co.jp Furthermore, by attaching catalytically active moieties to the molecule, it may be possible to create "molecular catalysts" where the fluorinated tail influences the catalyst's solubility or allows for its recovery and reuse, a key principle of green chemistry. The development of catalysts inspired by biological systems is a growing field, and molecules like this compound could serve as scaffolds for creating such bio-inspired catalysts. researchgate.net
| Derivatization Strategy | Target Functional Group | Potential Application |
| Esterification/Etherification | Hydroxyl group | Creation of liquid crystals, polymer monomers, drug delivery systems. |
| Oxidation of alcohol | Hydroxyl group | Synthesis of aldehydes or carboxylic acids for further functionalization. |
| Attachment of catalytic moieties | Hydroxyl or Aromatic Ring | Development of homogeneous or phase-separable catalysts. |
| Electrophilic aromatic substitution | Difluorophenoxy ring | Tuning of electronic properties for materials science applications. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(2,5-Difluorophenoxy)hexan-1-ol, and how can purity be validated?
- Methodology :
- Synthesis : A common approach involves nucleophilic substitution between 2,5-difluorophenol and a hexanol-derived electrophile (e.g., 6-bromohexan-1-ol) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Alternatively, reduction of 6-(2,5-difluorophenoxy)hexan-2-one (via NaBH₄ or LiAlH₄) can yield the alcohol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Purity is validated using HPLC (≥98% purity, retention time ~1.08 minutes under conditions similar to EP 4 374 877 A2) and LC-MS (m/z [M+H]+ calculated for C₁₂H₁₅F₂O₂: 245.1) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., aromatic fluorines at δ 150–160 ppm in ¹⁹F NMR) and hydroxyl proton (δ 1.5–2.0 ppm, broad in ¹H NMR) .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching theoretical values (e.g., C₁₂H₁₅F₂O₂: 244.1015) .
Q. What safety protocols are essential when handling fluorinated alcohols like this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (TLV not established; treat as hazardous) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (~85% vs. 70%) by enhancing energy transfer .
- Solvent Selection : Replace DMF with acetonitrile to simplify purification and reduce toxicity .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
Q. How do discrepancies in reported bioactivity data for fluorinated phenoxy alcohols arise, and how can they be resolved?
- Methodology :
- Purity Analysis : Contaminants (e.g., residual starting materials) may skew bioassays. Validate via GC-MS or chiral HPLC if stereoisomers are present .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer pH (7.4) to ensure reproducibility .
- Structural Confirmation : X-ray crystallography or NOESY NMR to confirm regiochemistry and rule out isomer formation .
Q. What role does the hydroxyl group play in the compound’s solubility and receptor binding?
- Methodology :
- Solubility Studies : Measure logP (octanol/water) experimentally (~2.1 predicted) to assess hydrophobicity .
- Hydrogen Bonding : Use computational docking (e.g., AutoDock Vina) to model interactions with targets like HMRGX1 receptors. Compare with analogs lacking the hydroxyl group .
- Derivatization : Acetylate the hydroxyl to test if binding affinity decreases, confirming its role in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
